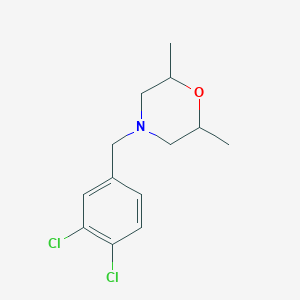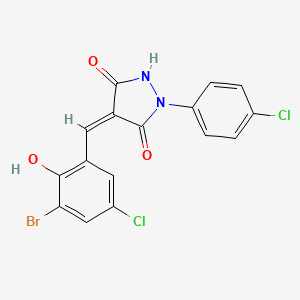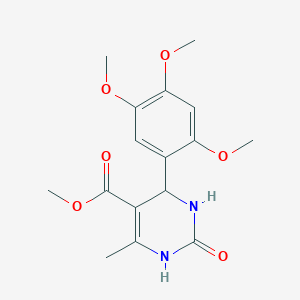![molecular formula C16H17NO5 B5136294 1-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5136294.png)
1-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzene, commonly known as ENPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. ENPEB belongs to the class of compounds known as nitrobenzenes, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of ENPEB is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. ENPEB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. ENPEB has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer development.
Biochemical and Physiological Effects:
ENPEB has been found to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. Studies have shown that ENPEB can reduce inflammation and pain in animal models of arthritis and colitis. ENPEB has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENPEB has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and diverse biological activities. However, ENPEB is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on ENPEB, including:
1. Identifying the molecular targets and signaling pathways involved in the anti-inflammatory, anti-cancer, and anti-microbial activities of ENPEB.
2. Investigating the pharmacokinetics and pharmacodynamics of ENPEB in animal models and humans.
3. Developing novel formulations and delivery methods for ENPEB to improve its efficacy and bioavailability.
4. Studying the potential applications of ENPEB in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
ENPEB is a promising chemical compound that has potential applications in the field of medicine. Its diverse biological activities and low toxicity profile make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
ENPEB can be synthesized using a multi-step reaction process that involves the condensation of 4-nitrophenoxyacetic acid with ethyl 4-bromobenzoate, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 2-bromoethanol in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
ENPEB has been found to exhibit promising anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that ENPEB can inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes involved in inflammation. ENPEB has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
1-[2-(4-ethoxyphenoxy)ethoxy]-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-2-20-14-7-9-16(10-8-14)22-12-11-21-15-5-3-13(4-6-15)17(18)19/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHMLFLAAIALDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136212.png)
![N-(2,5-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5136228.png)
![3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide](/img/structure/B5136230.png)
![1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5136241.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136244.png)

![N-{[(3-cyano-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5136262.png)

![N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5136288.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5136291.png)

![7-(4-acetylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5136311.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5136319.png)
